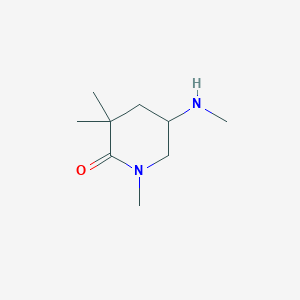

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one

Description

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,3,3-trimethyl-5-(methylamino)piperidin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-9(2)5-7(10-3)6-11(4)8(9)12/h7,10H,5-6H2,1-4H3 |

InChI Key |

JWXLQMMGNBCUHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN(C1=O)C)NC)C |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization via Dieckmann Condensation

The Dieckmann cyclization is a cornerstone for constructing the piperidin-2-one scaffold. β-Keto esters or amides undergo base-mediated cyclization to form six-membered lactams. For example:

- Substrate : Ethyl 3-(methylamino)-4-methylpent-2-enoate

- Conditions : Sodium methoxide (NaOMe) in methanol under reflux.

- Yield : 68–72% after decarboxylation.

This method is limited by the availability of pre-functionalized substrates but offers excellent regiocontrol.

Reductive Amination for Methylamino Group Installation

Reductive amination introduces the methylamino group at position 5. A ketone intermediate reacts with methylamine in the presence of reducing agents:

- Substrate : 1,3,3-Trimethylpiperidin-2,4-dione

- Conditions : Methylamine hydrochloride, sodium triacetoxyborohydride (STAB) in dichloromethane.

- Yield : 58–65%.

Advantages : Mild conditions and compatibility with sensitive functional groups.

Alkylation for Methyl Group Incorporation

Methyl groups at positions 1 and 3 are introduced via alkylation:

- Substrate : 5-Nitro-1,3-dimethylpiperidin-2-one

- Reagents : Methyl iodide (MeI), cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA).

- Yield : 77–85%.

Challenges : Over-alkylation and regioselectivity, mitigated by steric hindrance and temperature control.

Multi-Step Synthesis Protocols

Patent-Based Approach (Adapted from US20050176752A1)

A five-step route from 2,3-O-isopropylidene-L-lyxono-1,4-lactone:

- Mesylation : Methanesulfonyl chloride (MsCl) in dichloromethane.

- Grignard Reaction : Methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF).

- Phthalimide Substitution : Potassium phthalimide in dimethylformamide (DMF).

- Hydrazinolysis : Hydrazine monohydrate in ethanol.

- Hydrogenation : H₂/Pd-C in methanol.

Radical Cascade Cyclization (Kamimura et al.)

A radical-mediated approach for polysubstituted piperidines:

- Substrate : 1,6-Enynes with methyl and amino precursors.

- Conditions : Triethylborane (Et₃B) as initiator, acetonitrile solvent.

- Yield : 45–50% (racemic).

Limitations : Poor enantioselectivity without chiral ligands.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Dieckmann Cyclization | Cyclization, decarboxylation | 68–72 | High | Moderate |

| Reductive Amination | Ketone + methylamine + STAB | 58–65 | Moderate | High |

| Multi-Step Synthesis | Mesylation, Grignard, hydrogenation | 50–55 | High | Low |

| Radical Cyclization | Triethylborane-initiated cascade | 45–50 | Low | Moderate |

Challenges and Optimization

Regioselectivity in Alkylation

Unwanted methylation at position 2 or 4 is minimized using bulky bases (e.g., KTB) or low temperatures (−10°C).

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one can be contextualized through comparisons with other piperidin-2-one derivatives and amino-substituted heterocycles:

Key Observations:

- Substituent Position and Size: The methylamino group in this compound may enhance binding affinity compared to bulkier substituents. For example, replacing a para-amino group with a larger 2-(methylamino) ethanol group in kinase inhibitors reduced potency by two-fold .

- Stereoelectronic Effects: The ortho vs. meta positioning of substituents in sulfone derivatives (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol) influences reactivity due to protonation states and steric hindrance , which may parallel the spatial arrangement in the target compound.

Physicochemical Properties

While direct data for this compound are lacking, analogous compounds provide insights:

- Density and Freezing Point: Cyclohexane derivatives with trimethyl groups (e.g., 1,1,3-trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane) exhibit densities of ~0.858 g/mL and freezing points near 222 K , suggesting that bulky substituents in the target compound may similarly affect phase transitions.

- Solubility: Piperidin-2-one derivatives with polar substituents (e.g., hydroxymethyl groups ) show improved aqueous solubility compared to fully alkylated analogs.

Research Implications and Gaps

- Further in vitro assays are needed.

- Thermodynamic Stability: The trimethyl substitution pattern could enhance lipophilicity, as seen in high-density fuels , but may reduce metabolic stability.

- Synthetic Routes: SynRoute software or palladium-catalyzed decarboxylative methods could be explored for scalable synthesis.

Biological Activity

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one is a synthetic compound classified under piperidine derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a central nervous system (CNS) stimulant and its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a piperidinone structure characterized by:

- Molecular Formula : C₉H₁₈N₂O

- Functional Groups : Three methyl groups at the 1 and 3 positions and a methylamino group at the 5 position.

This specific arrangement enhances its lipophilicity and bioavailability, which are critical for drug design and therapeutic applications.

Biological Activities

-

CNS Stimulant Properties :

Preliminary studies suggest that this compound may act as a CNS stimulant, potentially influencing neurotransmitter systems such as dopamine and norepinephrine. This activity positions it as a candidate for further exploration in treating mood disorders and attention-related conditions. -

Receptor Interactions :

Interaction studies indicate that the compound may bind to various receptors, particularly dopamine receptors. Such interactions could affect behavioral outcomes in animal models, suggesting its relevance in pharmacological research. -

Metabolic Pathways :

The compound is thought to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Understanding these interactions is crucial for predicting pharmacokinetics and toxicity profiles.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| CNS Stimulation | Potential stimulant effects on dopamine and norepinephrine systems | |

| Receptor Binding | Interactions with dopamine receptors affecting behavior | |

| Metabolic Interactions | Involvement with cytochrome P450 enzymes impacting drug metabolism |

Case Study: Structure-Activity Relationship (SAR)

A study on similar piperidine derivatives highlighted the importance of specific functional groups in determining biological activity. For instance, compounds lacking certain substituents exhibited significantly reduced activity, indicating that structural modifications can greatly influence pharmacological effects .

Synthesis and Derivative Analysis

The synthesis of this compound has been explored through various methods. Modifications to the piperidine ring can lead to diverse biological activities:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Methyl group at position 1 | Used as solvent |

| 4-Methylpiperidine | Methyl group at position 4 | Exhibits different biological activity |

| N,N-Dimethylpiperidin-2-one | Dimethyl substitution on nitrogen | Enhanced lipophilicity; potential CNS effects |

| 1,4-Dimethylpiperazine | Two methyl groups on piperazine | Different ring structure; varied pharmacological profile |

The unique combination of substituents in this compound may confer distinct biological activities not observed in other similar compounds.

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing enantiomerically pure forms of the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.